Ethyl 4,5-difluoro-3-n-propoxybenzoylformate
Overview
Description
Ethyl 4,5-difluoro-3-n-propoxybenzoylformate is a chemical compound with the molecular formula C13H14F2O4. It is characterized by the presence of two fluorine atoms, an ethyl ester group, and a propoxy group attached to a benzoylformate core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-difluoro-3-n-propoxybenzoylformate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluorobenzoyl chloride and n-propyl alcohol.
Reaction with Ethyl Formate: The 4,5-difluorobenzoyl chloride is reacted with ethyl formate in the presence of a base such as triethylamine to form the intermediate ethyl 4,5-difluorobenzoylformate.
Propoxylation: The intermediate is then subjected to a propoxylation reaction using n-propyl alcohol and a catalyst such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-3-n-propoxybenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoylformate moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The propoxy group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 4,5-difluoro-3-n-propoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4,5-difluoro-3-n-propoxybenzoylformate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The ester group undergoes hydrolysis in the presence of esterases, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-difluorobenzoylformate
- Ethyl 3-n-propoxybenzoylformate
- Ethyl 4,5-difluoro-3-methoxybenzoylformate
Uniqueness
Ethyl 4,5-difluoro-3-n-propoxybenzoylformate is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. These features make it more reactive and versatile compared to its analogs, allowing for a broader range of applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(3,4-difluoro-5-propoxyphenyl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-5-19-10-7-8(6-9(14)11(10)15)12(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXNEPBVJPBEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)C(=O)OCC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178398 | |
Record name | Benzeneacetic acid, 3,4-difluoro-α-oxo-5-propoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443310-38-0 | |
Record name | Benzeneacetic acid, 3,4-difluoro-α-oxo-5-propoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-difluoro-α-oxo-5-propoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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